molecular formula C19H16N2O2S B12150026 (2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

(2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B12150026
M. Wt: 336.4 g/mol
InChI Key: IKPAXYGPPMVKLP-LGMDPLHJSA-N
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Description

(2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylimino group, and a benzylidene moiety with a prop-2-en-1-yloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound (such as an aldehyde or ketone) in the presence of a thiol. This reaction is often carried out under reflux conditions with a suitable solvent like ethanol or methanol.

    Introduction of the Phenylimino Group: The phenylimino group can be introduced by reacting the thiazolidinone intermediate with aniline or a substituted aniline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid.

    Formation of the Benzylidene Moiety: The benzylidene moiety with the prop-2-en-1-yloxy substituent can be introduced by reacting the intermediate with a benzaldehyde derivative under basic conditions, such as using sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.

    Medicine: Studied for its anticancer activity, particularly against certain types of cancer cells.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. Additionally, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-2-(phenylimino)-5-[4-(methoxy)benzylidene]-1,3-thiazolidin-4-one
  • (2E,5Z)-2-(phenylimino)-5-[4-(ethoxy)benzylidene]-1,3-thiazolidin-4-one
  • (2E,5Z)-2-(phenylimino)-5-[4-(butoxy)benzylidene]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The prop-2-en-1-yloxy group, in particular, may confer unique properties compared to other similar compounds, such as enhanced binding affinity to certain molecular targets or improved solubility in organic solvents.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

(5Z)-2-phenylimino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16N2O2S/c1-2-12-23-16-10-8-14(9-11-16)13-17-18(22)21-19(24-17)20-15-6-4-3-5-7-15/h2-11,13H,1,12H2,(H,20,21,22)/b17-13-

InChI Key

IKPAXYGPPMVKLP-LGMDPLHJSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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